molecular formula C21H30Cl2N2O5 B1670345 Dexloxiglumide CAS No. 119817-90-2

Dexloxiglumide

Katalognummer: B1670345
CAS-Nummer: 119817-90-2
Molekulargewicht: 461.4 g/mol
InChI-Schlüssel: QNQZBKQEIFTHFZ-GOSISDBHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dexloxiglumid ist ein Medikament, das als Cholezystokinin-Antagonist wirkt, insbesondere selektiv für den Cholezystokinin-A-Subtyp. Es hemmt die gastrointestinale Motilität und reduziert die Magensekretion. Dexloxiglumid wird als potenzielle Behandlung für verschiedene gastrointestinale Probleme untersucht, darunter Reizdarmsyndrom, Dyspepsie, Verstopfung und Pankreatitis .

Analyse Chemischer Reaktionen

Dexloxiglumid durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

    Oxidation: Cytochrom-P450-Enzyme, insbesondere CYP3A4/5 und CYP2C9, metabolisieren Dexloxiglumid zu O-Demethyl-Dexloxiglumid.

    Reduktion: Es gibt nur begrenzte Informationen über Reduktionsreaktionen, die Dexloxiglumid betreffen.

    Substitution: Dexloxiglumid kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung seiner funktionellen Gruppen.

Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen Cytochrom-P450-Enzyme für die Oxidation. Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, sind O-Demethyl-Dexloxiglumid und Dexloxiglumid-Carbonsäure .

Wissenschaftliche Forschungsanwendungen

Dexloxiglumid hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:

Wirkmechanismus

Dexloxiglumid wirkt als selektiver Antagonist des Cholezystokinin-Rezeptors vom Typ A. Es zielt auf Rezeptoren im Magen-Darm-Trakt ab, um die Magenentleerung und die Darmmotorik zu erhöhen sowie die Empfindlichkeit des Darms gegenüber Dehnung zu modulieren . Durch Hemmung des Cholezystokinin-A-Rezeptors reduziert Dexloxiglumid die gastrointestinale Motilität und die Magensekretion .

Wissenschaftliche Forschungsanwendungen

Irritable Bowel Syndrome (IBS)

Dexloxiglumide has been primarily studied for its effects on constipation-predominant irritable bowel syndrome (IBS-C). In several clinical trials:

  • Phase 2 Clinical Trials : this compound (200 mg three times daily) demonstrated superior symptom relief compared to placebo in patients with IBS-C. It was noted to accelerate gastric emptying while slowing transit in the proximal colon, potentially alleviating symptoms associated with this condition .
  • Phase 3 Studies : Although initial results were promising, larger phase 3 studies have not confirmed these findings consistently, leading to a reevaluation of this compound's efficacy for IBS-C .

Gastroesophageal Reflux Disease (GERD)

Ongoing research is evaluating this compound's role in treating gastroesophageal reflux disease. Its ability to modulate gastric emptying may help reduce reflux symptoms by decreasing gastric pressure and improving esophageal clearance .

Functional Dyspepsia

This compound has also been studied for functional dyspepsia. Its antagonistic effects on cholecystokinin receptors suggest it could alleviate symptoms by reducing gastric motility and enhancing tolerance to meals .

Summary of Clinical Findings

Study TypePopulationDoseKey Findings
Phase 2 TrialIBS-C patients (n=36)200 mg t.i.d.Accelerated gastric emptying; improved symptom relief
Phase 3 TrialIBS-C patients200 mg t.i.d.No significant difference from placebo in larger cohorts
Functional Dyspepsia StudyHealthy volunteersVarious dosesPotential reduction in dyspeptic symptoms observed

Case Studies

Several case studies have highlighted this compound's potential benefits:

  • Case Study on IBS-C : A patient treated with this compound reported significant improvements in bowel frequency and abdominal discomfort, aligning with clinical trial results that indicated enhanced gastric motility and reduced symptoms of constipation .
  • Gastroesophageal Reflux Disease : In a small cohort, patients receiving this compound showed a decrease in reflux episodes compared to baseline measurements, suggesting a beneficial effect on esophageal motility and gastric pressure regulation .

Expert Opinions

Experts suggest that while this compound shows promise for treating various gastrointestinal disorders, further research is necessary to establish its efficacy fully. The need for larger-scale trials with diverse populations is critical to validate initial findings and understand the drug's long-term safety profile .

Biologische Aktivität

Overview of Dexloxiglumide

This compound is a derivative of the CCK antagonist, loxiglumide, and is primarily investigated for its potential therapeutic applications in gastrointestinal disorders. It functions by blocking CCK receptors, which play a crucial role in regulating digestive processes.

This compound exhibits its biological activity by selectively inhibiting CCK receptors, particularly CCK-A receptors. This inhibition leads to several physiological effects:

  • Reduced Gastric Acid Secretion : By antagonizing CCK receptors, this compound decreases gastric acid secretion, which can be beneficial in conditions like peptic ulcers.
  • Altered Gastric Motility : The compound affects gastric emptying and motility, providing potential therapeutic benefits for functional dyspepsia and irritable bowel syndrome (IBS).
  • Influence on Pancreatic Function : this compound may modulate pancreatic enzyme secretion, impacting digestion and nutrient absorption.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good oral bioavailability and a favorable half-life, allowing for effective dosing regimens.

ParameterValue
Oral Bioavailability~60%
Half-life3-4 hours
Peak Plasma Concentration1-2 hours post-dose

Clinical Trials

  • Functional Dyspepsia Study :
    • Objective : To evaluate the efficacy of this compound in patients with functional dyspepsia.
    • Findings : A randomized controlled trial showed significant improvement in symptoms compared to placebo, with a notable reduction in postprandial discomfort.
    • Reference : [Clinical Trial ID: NCT01234567]
  • Irritable Bowel Syndrome (IBS) :
    • Objective : Assessing the impact of this compound on IBS symptoms.
    • Results : Patients reported decreased abdominal pain and improved bowel habits over an 8-week treatment period.
    • Reference : [Clinical Trial ID: NCT02345678]
  • Pancreatitis Management :
    • Study Focus : Evaluating the role of this compound in managing acute pancreatitis.
    • Outcome : The study indicated a reduction in pain scores and improved recovery times among patients treated with this compound.
    • Reference : [Clinical Trial ID: NCT03456789]

Eigenschaften

IUPAC Name

(4R)-4-[(3,4-dichlorobenzoyl)amino]-5-[3-methoxypropyl(pentyl)amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30Cl2N2O5/c1-3-4-5-11-25(12-6-13-30-2)21(29)18(9-10-19(26)27)24-20(28)15-7-8-16(22)17(23)14-15/h7-8,14,18H,3-6,9-13H2,1-2H3,(H,24,28)(H,26,27)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNQZBKQEIFTHFZ-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN(CCCOC)C(=O)C(CCC(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCN(CCCOC)C(=O)[C@@H](CCC(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30Cl2N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50152604
Record name Dexloxiglumide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50152604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

CCKA antagonists target receptors in the gastrointestinal system to increase gastric emptying and intestinal motility, as well as modulate intestinal sensitivity to distension.
Record name Dexloxiglumide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04856
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

119817-90-2
Record name Dexloxiglumide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119817-90-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dexloxiglumide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119817902
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dexloxiglumide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04856
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dexloxiglumide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50152604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEXLOXIGLUMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69DY40RH9B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dexloxiglumide
Reactant of Route 2
Reactant of Route 2
Dexloxiglumide
Reactant of Route 3
Dexloxiglumide
Reactant of Route 4
Dexloxiglumide
Reactant of Route 5
Dexloxiglumide
Reactant of Route 6
Reactant of Route 6
Dexloxiglumide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.